5-Phenyl-3-trifluoromethylphenol
Description
Properties
IUPAC Name |
3-phenyl-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCOGQUEBQFGJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673498 | |
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214380-76-3 | |
| Record name | 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Trifluoromethylphenyl Benzyl Ether
The process begins with the reaction of 3-chloro- or 3-bromo-trifluoromethylbenzene with sodium benzylate (generated from benzyl alcohol and sodium hydride) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). This step yields 3-trifluoromethylphenyl benzyl ether, a stable intermediate that prevents premature oxidation or side reactions at the phenolic oxygen.
Key Conditions :
Regioselective Bromination at Position 5
Electrophilic bromination of 3-trifluoromethylphenyl benzyl ether is directed by the trifluoromethyl group’s meta-directing influence, selectively introducing bromine at position 5. Iron(III) bromide (FeBr₃) or a Lewis acid catalyst facilitates this reaction in dichloromethane or acetic acid.
Optimized Parameters :
-
Reagent : Br₂ (1.1 equiv) with FeBr₃ (0.1 equiv)
-
Reaction Time : 12–24 hours
-
Yield : 70–75%
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Temperature | 80°C |
| Yield | 80–85% |
Hydrogenolytic Deprotection to Yield Phenol
Final cleavage of the benzyl ether is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 50–100 psi H₂. This step quantitatively regenerates the phenol while avoiding harsh acidic or basic conditions.
Critical Notes :
Alternative Synthetic Routes
Diazonium Salt Hydrolysis
Although less favored due to competing side reactions, this method involves nitration of 3-trifluoromethylphenol followed by reduction to the aniline and diazotization. Hydrolysis of the diazonium salt under acidic conditions yields the phenol, but regioselectivity issues limit its utility.
Direct Trifluoromethylation of Phenols
Modern approaches employ transition-metal catalysts to introduce trifluoromethyl groups directly onto pre-functionalized phenols. For example, copper-mediated coupling of 5-phenylphenol with trifluoromethyl iodide has been explored but suffers from low yields (<30%).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Benzyl Ether Route | High regioselectivity, scalable | Multi-step synthesis | 70–95% |
| Diazonium Hydrolysis | Short sequence | Poor selectivity, side reactions | 20–40% |
| Direct CF₃ Insertion | Atom-economical | Requires specialized catalysts, low yield | <30% |
The benzyl ether strategy remains the most reliable for large-scale production, balancing yield and practicality.
Experimental Optimization and Challenges
Solvent Effects in Benzylation
Non-polar solvents like toluene result in sluggish reaction rates for benzyl ether formation, while DMA enhances ionic intermediates’ stability, improving yields to >90%.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, sulfonates, and metal catalysts (e.g., palladium) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Phenyl-3-trifluoromethylphenol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is a precursor for the synthesis of pharmaceuticals, including drugs with anti-inflammatory and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and pesticides, and in materials science for developing advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-Phenyl-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
In contrast, this compound’s phenyl group at position 5 introduces steric bulk and π-π stacking capabilities, which may reduce solubility but improve binding in hydrophobic environments. The trifluoromethyl group at position 3 in both this compound and 5-(2-Chlorobenzyl)-3-trifluoromethylphenol enhances electron withdrawal, stabilizing the phenol’s hydroxyl proton and increasing acidity compared to unsubstituted phenol.
Impact of Substituent Bulk: 5-(2-Chlorobenzyl)-3-trifluoromethylphenol features a 2-chlorobenzyl group at position 5, which introduces significant steric hindrance and chlorine’s inductive effects. This may reduce solubility in polar solvents but improve affinity for aromatic receptors in biological systems.
Thermal and Chemical Stability: The trifluoromethyl group in all three compounds contributes to thermal stability and resistance to oxidation. However, 3-Fluoro-5-(trifluoromethyl)phenol ’s smaller size (C₇ vs. C₁₃/C₁₄) may result in a lower melting point and higher volatility.
Supplier and Availability: 3-Fluoro-5-(trifluoromethyl)phenol is commercially available from Thermo Scientific with ≥97% purity, making it suitable for high-precision applications. 5-(2-Chlorobenzyl)-3-trifluoromethylphenol is primarily supplied by Chinese manufacturers, though purity data are unspecified, suggesting it may require further purification for sensitive uses.
Research Implications and Limitations
While the provided evidence highlights critical structural and commercial distinctions among fluorinated phenols, experimental data on this compound’s properties remain scarce. Future studies should prioritize:
- Synthetic optimization : Comparing yields and reaction conditions for introducing phenyl vs. chlorobenzyl groups.
- Solubility and reactivity assays : Quantifying how substituent bulk and electronic effects influence behavior in organic reactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Phenyl-3-trifluoromethylphenol, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves halogenated intermediates and cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the phenyl group to a trifluoromethyl-substituted phenol precursor. Key parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., Pd(PPh₃)₄), and solvent polarity (toluene or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The trifluoromethyl (-CF₃) group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) confirm molecular ion peaks ([M+H]⁺) and detect impurities .
- X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the -CF₃ group on aromatic ring planarity .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not modeled in DFT calculations. Experimental validation via kinetic isotope effect (KIE) studies and Hammett plots can reconcile differences. For instance, polar aprotic solvents (e.g., DMSO) enhance NAS rates by stabilizing intermediates, contrasting gas-phase simulations .
Q. How does the presence of the trifluoromethyl group influence the compound’s metabolic stability and interaction with biological targets, and what experimental models are suitable for assessing this?
- Methodological Answer : The -CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation. Use hepatic microsomal assays (human/rat) to quantify half-life (t₁/₂). For target engagement, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity to enzymes like COX-2 or CYP450 isoforms. Computational docking (AutoDock Vina) predicts binding poses, validated via mutagenesis studies .
Q. What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups or protecting strategies mitigate these issues?
- Methodological Answer : The electron-withdrawing -CF₃ group deactivates the aromatic ring, favoring meta-substitution but complicating ortho/para selectivity. Temporary directing groups (e.g., boronic esters) or protecting the hydroxyl group (as TBS ether) enable controlled functionalization. For example, Pd-catalyzed C–H activation at the 4-position achieves >80% regioselectivity in fluorination reactions .
Q. In the context of conflicting bioactivity data across studies, what methodological considerations are critical for designing robust assays to evaluate the antimicrobial efficacy of this compound derivatives?
- Methodological Answer : Standardize protocols to minimize variability:
- Agar diffusion assays : Use Mueller-Hinton agar with fixed inoculum density (0.5 McFarland standard).
- MIC/MBC determination : Follow CLSI guidelines with triplicate technical replicates.
- Address solvent interference (DMSO ≤1% v/v) and include positive controls (e.g., ciprofloxacin). Conflicting data may arise from strain-specific efflux pumps, resolved via genomic knockout models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
